molecular formula C12H15F3N2 B12608061 2-(3-Trifluoromethyl-benzyl)-piperazine

2-(3-Trifluoromethyl-benzyl)-piperazine

Cat. No.: B12608061
M. Wt: 244.26 g/mol
InChI Key: IGGBDJFQHBQLJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Trifluoromethyl-benzyl)-piperazine is an organic compound that features a piperazine ring substituted with a 3-trifluoromethyl-benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Trifluoromethyl-benzyl)-piperazine typically involves the reaction of 3-trifluoromethyl-benzyl chloride with piperazine. The preparation of 3-trifluoromethyl-benzyl chloride can be achieved through a multi-step process involving the reaction of 3-trifluoromethyl-benzaldehyde with hydrochloric acid under reflux conditions . The resulting 3-trifluoromethyl-benzyl chloride is then reacted with piperazine in the presence of a base such as sodium hydroxide to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and scalability. This often includes the use of continuous flow reactors and automated systems to ensure consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Trifluoromethyl-benzyl)-piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 2-(3-Methyl-benzyl)-piperazine.

    Substitution: Various substituted benzyl derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-Trifluoromethyl-benzyl)-piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Trifluoromethyl-benzyl)-piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Trifluoromethyl-phenyl)-piperazine
  • 2-(4-Trifluoromethyl-benzyl)-piperazine
  • 2-(3-Trifluoromethyl-benzyl)-morpholine

Uniqueness

2-(3-Trifluoromethyl-benzyl)-piperazine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group increases the compound’s stability and lipophilicity, making it more effective in various applications compared to similar compounds without the trifluoromethyl group .

Properties

Molecular Formula

C12H15F3N2

Molecular Weight

244.26 g/mol

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methyl]piperazine

InChI

InChI=1S/C12H15F3N2/c13-12(14,15)10-3-1-2-9(6-10)7-11-8-16-4-5-17-11/h1-3,6,11,16-17H,4-5,7-8H2

InChI Key

IGGBDJFQHBQLJY-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)CC2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.